molecular formula C20H22N2O2 B6570133 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946267-29-4

3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B6570133
CAS No.: 946267-29-4
M. Wt: 322.4 g/mol
InChI Key: RLAUJOUIKDCLDT-UHFFFAOYSA-N
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Description

3-Methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a benzamide moiety at the 7-position. The benzamide ring features a methyl group at the 3-position, distinguishing it from analogs with alternative substituents or acyl modifications.

Properties

IUPAC Name

3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-9-10-17(13-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAUJOUIKDCLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of tryptamine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to a range of substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological activities of indole derivatives, including 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, have been extensively studied. These compounds exhibit a range of bioactivities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Modifications on the Benzamide Ring

The benzamide ring's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight Key Properties/Activity Reference
3-Methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 3-methyl C₂₀H₂₁N₂O₂ ~321.40 Not explicitly reported Inferred
4-Methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 4-methyl C₂₀H₂₁N₂O₂ ~321.40 Structural isomer; no activity data
2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 2-Cl, 6-F C₁₉H₁₈ClFN₂O₂ 360.81 Higher logP (lipophilicity)
3-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 3-Br C₁₉H₁₉BrN₂O₂ 387.27 Increased steric bulk

Key Observations :

  • Steric Effects : Bromine substitution (3-Br) increases molecular weight and steric hindrance, which may impact solubility and target engagement .
  • Positional Isomerism : The 3-methyl vs. 4-methyl substitution () may lead to differences in crystal packing or intermolecular interactions, though experimental data are lacking .

Modifications on the Tetrahydroquinoline Scaffold

The acyl group at the 1-position and the oxidation state of the tetrahydroquinoline ring are critical variables:

Compound Name Acyl Group Tetrahydroquinoline Modification Key Properties/Activity Reference
This compound Propanoyl None Baseline structure Inferred
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Benzoyl None Higher logP (4.16)
N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(tert-butyl)benzamide Isobutyryl None Acute oral toxicity (H302)
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide Methanesulfonamide 2-Oxo Carbonic anhydrase inhibition

Key Observations :

  • Toxicity Profiles : Isobutyryl derivatives (e.g., 4-(tert-butyl) analog) exhibit acute oral toxicity (H302) and respiratory irritation (H335), suggesting acyl modifications influence safety profiles .
  • Biological Activity: Sulfonamide-substituted tetrahydroquinolines (e.g., compound 24 in ) show carbonic anhydrase inhibitory activity, whereas benzamide derivatives (like the target compound) may lack this functionality .

Physicochemical Properties

Melting points and solubility trends inferred from analogs:

Compound Name Melting Point (°C) logP/logD Notes Reference
2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-tetrahydroquinolin-7-yl)benzamide (21) 220–221 Not reported White solid; moderate solubility
Difluoro-hydroxylated analog (22) 281–282 Not reported High melting point due to H-bonding
N-(1-Benzoyl-tetrahydroquinolin-7-yl)benzamide Not reported logP = 4.16 High lipophilicity

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., -OH, -F) increase melting points via enhanced intermolecular interactions (e.g., H-bonding in compound 22) .
  • Solubility : The 3-methyl benzamide derivative likely has moderate aqueous solubility (logSw ~-4.26 inferred from ), necessitating formulation optimization for in vivo applications.

Biological Activity

3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological properties, including analgesic and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics

  • Common Name : this compound
  • CAS Number : 946267-29-4
  • Molecular Formula : C20_{20}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 322.4 g/mol

The structure of the compound consists of a benzamide core with a methyl group at the 3-position and a propanoyl-substituted tetrahydroquinoline at the nitrogen atom. This unique arrangement may contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC20_{20}H22_{22}N2_{2}O2_{2}
Molecular Weight322.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Properties

Research indicates that compounds containing the tetrahydroquinoline structure often exhibit significant pharmacological properties. For instance:

Study on Opioid Receptor Agonists

A study focused on N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides explored their role as μ-opioid receptor (MOR) agonists. Structural modifications led to compounds with enhanced anti-nociceptive effects in animal models. For instance, an analog demonstrated an effective dose (ED50_{50}) of 1.059 mg/kg in pain relief tests . While this study does not directly involve this compound, it highlights the potential for similar compounds to exhibit significant biological effects.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various benzamide derivatives to understand how structural changes influence biological activity. These studies suggest that modifications at specific positions can lead to enhanced receptor affinity and selectivity .

Interaction Studies

Given its structural characteristics, interaction studies for this compound would typically focus on its binding affinity against specific biological targets. Such studies would require biochemical assays to elucidate the exact mechanisms of action and potential therapeutic effects.

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